molecular formula C15H15NO B14131915 Benzenamine, 4-methoxy-2-(1-phenylethenyl)- CAS No. 19938-96-6

Benzenamine, 4-methoxy-2-(1-phenylethenyl)-

Cat. No.: B14131915
CAS No.: 19938-96-6
M. Wt: 225.28 g/mol
InChI Key: ZXUGLHFZUHNLQN-UHFFFAOYSA-N
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Description

Benzenamine, 4-methoxy-2-(1-phenylethenyl)-: is an organic compound with the molecular formula C15H15NO. It is also known by other names such as 4-Methoxy-2-(1-phenylvinyl)aniline. This compound is characterized by the presence of a benzenamine core substituted with a methoxy group and a phenylethenyl group. It is used in various scientific research applications due to its unique chemical properties .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Benzenamine, 4-methoxy-2-(1-phenylethenyl)- typically involves the reaction of 4-methoxyaniline with styrene under specific conditions. The reaction is usually carried out in the presence of a catalyst such as palladium on carbon (Pd/C) and a base like potassium carbonate (K2CO3). The reaction is conducted under an inert atmosphere, typically nitrogen, and at elevated temperatures to facilitate the formation of the desired product .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography are common in industrial settings to ensure the quality of the final product .

Chemical Reactions Analysis

Types of Reactions: Benzenamine, 4-methoxy-2-(1-phenylethenyl)- undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Benzenamine, 4-methoxy-2-(1-phenylethenyl)- is utilized in various scientific research fields due to its versatile chemical properties:

    Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules. Its unique structure allows for the study of reaction mechanisms and the development of new synthetic methodologies.

    Biology: The compound is investigated for its potential biological activities, including antimicrobial and anticancer properties. It serves as a lead compound for the development of new pharmaceuticals.

    Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the treatment of diseases such as cancer and bacterial infections.

    Industry: It is used in the production of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of Benzenamine, 4-methoxy-2-(1-phenylethenyl)- involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of various enzymes and receptors, depending on its chemical structure and the nature of the target. For example, it may inhibit the activity of certain enzymes involved in cancer cell proliferation, leading to cell cycle arrest and apoptosis. The methoxy and phenylethenyl groups play a crucial role in its binding affinity and specificity towards these targets .

Comparison with Similar Compounds

Uniqueness: Benzenamine, 4-methoxy-2-(1-phenylethenyl)- is unique due to the presence of both the methoxy and phenylethenyl groups, which confer distinct chemical and biological properties. The combination of these functional groups allows for specific interactions with molecular targets, making it a valuable compound in scientific research and industrial applications .

Biological Activity

Benzenamine, 4-methoxy-2-(1-phenylethenyl)-, also known by its chemical identifier DTXSID30455847, is a compound of interest due to its potential biological activities. This article reviews its synthesis, biological activity, and relevant case studies, supported by diverse research findings.

Chemical Structure and Properties

The molecular structure of Benzenamine, 4-methoxy-2-(1-phenylethenyl)- can be described as follows:

  • Chemical Formula : C17H17NO2
  • Molecular Weight : 271.33 g/mol
  • CAS Number : 19938-96-6

This compound features a methoxy group and a phenyl group attached to an ethylene bridge, which may contribute to its biological properties.

Anticancer Properties

Research indicates that compounds similar to Benzenamine, 4-methoxy-2-(1-phenylethenyl)- exhibit significant anticancer activity. For instance, studies on related benzenesulfonamides have shown in vitro cytotoxicity against various cancer cell lines, including breast cancer (MDA-MB-468) and leukemia (CCRF-CM) cells. The IC50 values for these compounds ranged from 1.48 to 9.83 µM, indicating potent anticancer effects under hypoxic conditions .

The mechanism of action for these compounds often involves the induction of apoptosis and cell cycle arrest in cancer cells. For example, one study noted that certain analogues increased the levels of cleaved caspases 3 and 9 in MDA-MB-468 cells, suggesting the activation of apoptotic pathways .

The biological activity of Benzenamine derivatives is often attributed to their ability to interact with specific cellular targets. For instance:

  • Covalent Inhibition : Electrophilic compounds can form covalent bonds with cellular targets such as proteins involved in critical pathways like ferroptosis. This mechanism has been explored in thiazole derivatives that induce ferroptosis by targeting GPX4 enzyme .
  • Aryl Hydrocarbon Receptor (AhR) Activation : Some related compounds have been shown to activate AhR, leading to increased expression of metabolic enzymes like cytochrome P450 1A1 (CYP1A1), which plays a role in drug metabolism and detoxification .

Synthesis and Evaluation

Several studies have synthesized derivatives of Benzenamine, including those with modifications on the phenyl or methoxy groups. For example, a recent study synthesized various phenyl-substituted triazoles that demonstrated promising anticancer activity through similar mechanisms as Benzenamine .

The following table summarizes key findings from various studies regarding the biological activity of related compounds:

Compound NameIC50 (µM)Cancer TypeMechanism of Action
Benzenesulfonamide derivative (12d)3.99Breast CancerApoptosis induction
Thiazole with alkyne electrophileLow nMFerroptosis InductionCovalent inhibition of GPX4
Phenyl-substituted triazoleVariesVariousAryl Hydrocarbon Receptor Activation

Properties

CAS No.

19938-96-6

Molecular Formula

C15H15NO

Molecular Weight

225.28 g/mol

IUPAC Name

4-methoxy-2-(1-phenylethenyl)aniline

InChI

InChI=1S/C15H15NO/c1-11(12-6-4-3-5-7-12)14-10-13(17-2)8-9-15(14)16/h3-10H,1,16H2,2H3

InChI Key

ZXUGLHFZUHNLQN-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=C(C=C1)N)C(=C)C2=CC=CC=C2

Origin of Product

United States

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